Field: Microbiology
Method: It is typically used as an ingredient in disinfectants.
Field: Toxicology
Application: Benzoxonium chloride has been studied for its decontamination capabilities against chemical and biological agents.
Field: Dentistry
Application: Benzoxonium chloride is used in oral health products like gargle solutions.
Method: It is included as an active ingredient in these products, which are used according to their instructions.
Benzoxonium chloride is a quaternary ammonium compound, specifically classified as a cationic surfactant. It is recognized for its antibacterial, antiviral, and antimycotic properties, making it a valuable component in various antiseptic formulations. The compound is often utilized in healthcare settings, personal care products, and household disinfectants due to its efficacy against a broad spectrum of pathogens, including bacteria and fungi. Benzoxonium chloride typically appears as a colorless to pale yellow liquid and is soluble in water, ethanol, and acetone .
In aqueous solutions, benzoxonium chloride can interact with other compounds leading to complex formation or precipitation under certain conditions, particularly when mixed with anionic surfactants .
The biological activity of benzoxonium chloride is primarily attributed to its ability to disrupt microbial cell membranes. It exhibits bactericidal or bacteriostatic effects depending on concentration; higher concentrations tend to kill bacteria while lower concentrations inhibit their growth. It is particularly effective against Gram-positive bacteria but shows reduced efficacy against Gram-negative strains due to their more complex cell wall structures .
Additionally, benzoxonium chloride has been reported to cause allergic contact dermatitis in sensitive individuals, highlighting the importance of patch testing in clinical settings .
Benzoxonium chloride can be synthesized through various methods:
These methods can yield different alkyl chain lengths depending on the specific reactants used.
Benzoxonium chloride has a wide range of applications:
Interaction studies have shown that benzoxonium chloride can cross-react with other quaternary ammonium compounds, which may lead to allergic reactions in sensitized individuals. This necessitates careful formulation considerations in products containing multiple active ingredients .
Furthermore, studies indicate that while benzoxonium chloride is effective against many pathogens, its toxicity towards aquatic organisms raises environmental concerns regarding its widespread use .
Benzoxonium chloride shares structural similarities with other quaternary ammonium compounds. Here are some comparable compounds:
| Compound Name | Structure Similarity | Unique Properties |
|---|---|---|
| Benzalkonium Chloride | Similar quaternary structure | More effective against Gram-positive bacteria |
| Domiphen Bromide | Quaternary ammonium structure | Used primarily as a topical antiseptic |
| Benzethonium Chloride | Similar cationic surfactant | Often used as a preservative in pharmaceuticals |
| Cetylpyridinium Chloride | Quaternary ammonium compound | Commonly used in oral care products |
Benzoxonium chloride stands out due to its specific formulation for antiseptic use and its notable propensity for causing allergic reactions compared to others like benzalkonium chloride .
The upregulation of efflux pump systems represents one of the most significant mechanisms by which Gram-negative bacteria develop resistance to benzoxonium chloride and related quaternary ammonium compounds [1] [2]. Research has demonstrated that bacterial adaptation to quaternary ammonium compounds frequently involves the overexpression of multidrug efflux pumps belonging to various superfamilies, particularly the Resistance-Nodulation-Division family [3] [28].
Studies investigating Pseudomonas aeruginosa resistance to benzalkonium chloride, a structurally related quaternary ammonium compound, have revealed that adaptation involves multiple efflux pump mechanisms [30] [31]. The MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY efflux systems demonstrate significant upregulation when bacteria are exposed to subinhibitory concentrations of quaternary ammonium compounds [30]. Quantitative analysis has shown that benzalkonium chloride-adapted Pseudomonas aeruginosa isolates exhibit minimum inhibitory concentration values of 2,048 milligrams per liter, representing substantial increases compared to non-adapted strains [30].
The TolC-dependent efflux systems in Escherichia coli play crucial roles in quaternary ammonium compound resistance [7]. Deletion studies of the tolC gene have demonstrated that this outer membrane channel is essential for effective efflux of quaternary ammonium compounds, with tolC deletion mutants showing significantly higher intracellular accumulation of these compounds [7]. Flow cytometry analyses using fluorescently labeled quaternary ammonium compounds have confirmed that wild-type Escherichia coli strains demonstrate rapid efflux capabilities, while tolC-deficient mutants accumulate substantially higher concentrations of these antimicrobials [7].
| Efflux Pump System | Bacterial Species | Resistance Level Increase | Key Regulatory Genes |
|---|---|---|---|
| MexAB-OprM | Pseudomonas aeruginosa | 8-16 fold [30] | mexR, nalD |
| MexCD-OprJ | Pseudomonas aeruginosa | 4-8 fold [30] | nfxB |
| AcrAB-TolC | Escherichia coli | 4-8 fold [32] | acrR, marA |
| AdeABC | Acinetobacter baumannii | 16-32 fold [28] | adeRS |
The molecular mechanisms underlying efflux pump upregulation involve complex regulatory networks [6] [31]. Exposure to benzalkonium chloride at subinhibitory concentrations leads to mutations in regulatory genes such as pmrB in Pseudomonas aeruginosa, resulting in constitutive overexpression of efflux pump operons [6] [31]. Transcriptomic analyses have revealed that mexCD-oprJ genes show significant overexpression when bacteria are grown in the presence of quaternary ammonium compounds [6] [31].
Research on Listeria monocytogenes has identified specific efflux pumps responsible for quaternary ammonium compound resistance [1] [5] [29]. The MdrL efflux pump demonstrates particular importance in benzalkonium chloride adaptation, with quantitative polymerase chain reaction analyses showing significant increases in mdrL gene expression following exposure to quaternary ammonium compounds [1] [5]. Reserpine inhibition studies have confirmed that efflux pump activity is directly responsible for the observed resistance phenotypes, with minimum inhibitory concentration values decreasing two- to four-fold in the presence of efflux pump inhibitors [5].
The physiological adaptations accompanying efflux pump upregulation include modifications to bacterial cell surface properties [2] [29]. Benzalkonium chloride-adapted bacteria demonstrate reduced cell surface charge and alterations in lipopolysaccharide content, which contribute to decreased antimicrobial binding and enhanced resistance [2]. These adaptations work synergistically with efflux pump overexpression to create highly resistant bacterial populations [2].
Plasmid-mediated resistance to quaternary ammonium compounds represents a critical mechanism for the horizontal dissemination of resistance determinants among bacterial populations [9] [11] [13]. The quaternary ammonium compound resistance genes, collectively termed qac genes, encode efflux proteins belonging to the small multidrug resistance family and are frequently located on mobile genetic elements [9] [11].
The qacA and qacB genes represent the most extensively characterized plasmid-mediated quaternary ammonium compound resistance determinants [11] [13]. These genes encode efflux pumps belonging to the Major Facilitator Superfamily and demonstrate broad substrate specificity for cationic compounds including quaternary ammonium compounds, intercalating dyes, and diamidines [11]. Molecular epidemiological studies have revealed that qacA and qacB genes are predominantly found on large conjugative plasmids ranging from 20 to 50 kilobase pairs in size [11].
| Resistance Gene | Encoded Protein | Plasmid Size Range | Host Range | Substrate Specificity |
|---|---|---|---|---|
| qacA/qacB | MFS efflux pump | 20-50 kb [11] | Staphylococcus spp. | Broad cationic compounds [11] |
| smr (qacC) | SMR efflux pump | 2-5 kb [11] | Staphylococcus spp. | Quaternary ammonium compounds [11] |
| qacG | SMR efflux pump | 2-3 kb [11] | Coagulase-negative staphylococci | Quaternary ammonium compounds [11] |
| qacH | SMR efflux pump | 2-3 kb [10] | Multiple gram-positive species | Quaternary ammonium compounds [10] |
| qacJ | SMR efflux pump | 2.7 kb [11] | Staphylococcus spp. | Enhanced benzalkonium chloride resistance [11] |
The smr gene, also designated qacC, represents another significant plasmid-mediated resistance determinant [11] [13]. This gene encodes a small multidrug resistance protein that functions as a quaternary ammonium compound-specific efflux pump [11]. Studies have demonstrated that smr-containing plasmids are typically small, ranging from 2 to 5 kilobase pairs, and belong to the pC194 family of rolling-circle replication plasmids [11]. The prevalence of smr genes among clinical isolates has been documented extensively, with molecular surveys indicating frequencies ranging from 15 to 40 percent among quaternary ammonium compound-resistant staphylococcal isolates [13].
Novel quaternary ammonium compound resistance genes continue to be identified through genomic surveillance studies [11]. The qacJ gene, discovered in equine staphylococcal isolates, demonstrates enhanced resistance to benzalkonium chloride compared to other characterized qac genes [11]. Comparative minimum inhibitory concentration determinations have shown that qacJ-expressing strains exhibit benzalkonium chloride resistance levels of 6.0 micrograms per milliliter compared to 3.5 micrograms per milliliter for smr-expressing strains [11].
The qacE and qacEΔ1 genes represent important components of class 1 integrons and play significant roles in the dissemination of quaternary ammonium compound resistance [19]. These genes are commonly found in environmental settings exposed to quaternary ammonium compound contamination [19]. Quantitative surveys of bacterial isolates from quaternary ammonium compound-contaminated environments have revealed that class 1 integron frequencies are significantly elevated, with qacE-positive isolates comprising up to 85 percent of recovered bacteria [19].
Conjugative transfer studies have demonstrated the mobility of quaternary ammonium compound resistance plasmids [10] [12]. Transformation experiments using naturally competent bacterial strains have confirmed that qac gene-containing plasmids can be efficiently transferred between bacterial species [10]. The conjugation frequencies for quaternary ammonium compound resistance plasmids range from 10^-4 to 10^-6 per donor cell, indicating substantial potential for horizontal gene transfer [12].
The phenomenon of co-selection for antibiotic resistance through genomic co-localization with quaternary ammonium compound resistance genes represents a critical concern for antimicrobial stewardship [15] [16] [19]. This mechanism involves the physical linkage of quaternary ammonium compound resistance determinants with antibiotic resistance genes on the same genetic elements, leading to simultaneous selection for multiple resistance phenotypes [15] [19].
Integron-mediated co-selection represents one of the most significant mechanisms for quaternary ammonium compound and antibiotic resistance co-occurrence [19]. Class 1 integrons frequently harbor both qacE genes and antibiotic resistance gene cassettes, creating genetic platforms that respond to selection pressure from either quaternary ammonium compounds or antibiotics [19]. Environmental studies have demonstrated that quaternary ammonium compound exposure in natural settings leads to increased frequencies of class 1 integrons carrying multiple antibiotic resistance determinants [19].
| Genetic Element | QAC Resistance Gene | Co-Located Antibiotic Resistance Genes | Selection Efficiency |
|---|---|---|---|
| Class 1 Integrons | qacE, qacEΔ1 [19] | aadA, dfrA, blaOXA [19] | High co-selection [19] |
| IncF Plasmids | qacH [10] | sul3, aadA2, cmlA1 [10] | Moderate co-selection [10] |
| Composite Transposons | bcrABC [16] | cadA1, cadA2 [16] | Low co-selection [16] |
| Non-Classic Integrons | qacH [10] | dfrA32, ereA, aadA2 [10] | High co-selection [10] |
The bcrABC operon in Listeria monocytogenes exemplifies chromosomal co-localization of quaternary ammonium compound and heavy metal resistance determinants [16] [18]. This three-gene operon confers resistance to benzalkonium chloride and is frequently found in close proximity to cadmium resistance genes cadA1 and cadA2 [16]. Molecular epidemiological analyses have revealed that 91 percent of benzalkonium chloride-resistant Listeria monocytogenes isolates harbor both quaternary ammonium compound and cadmium resistance determinants [16].
Plasmid-mediated co-selection involves the carriage of quaternary ammonium compound and antibiotic resistance genes on the same conjugative elements [17]. Studies of food industry isolates have identified plasmids carrying both qacA/qacB genes and beta-lactamase genes [17]. Molecular characterization of a 23-kilobase pair plasmid designated pST6 revealed the presence of qacB adjacent to an incomplete beta-lactamase transposon Tn552 [17]. Sequence analysis demonstrated that insertion sequence IS257 facilitates the association between quaternary ammonium compound and antibiotic resistance determinants [17].
The clinical implications of co-selection have been demonstrated through experimental evolution studies [15]. Bacterial communities exposed to subinhibitory concentrations of benzalkonium chloride show significant enrichment for antibiotic resistance genes targeting multiple antibiotic classes including aminoglycosides, beta-lactams, chloramphenicol, and sulfonamides [15]. Metagenomic analyses have revealed that ciprofloxacin demonstrates the highest co-selective potential, significantly enriching resistance mechanisms to seven different antibiotic classes [15].
The biocidal efficacy of benzoxonium chloride is fundamentally influenced by the length of its alkyl chain, which directly affects membrane interactions and antimicrobial potency [1] [2]. Research demonstrates that the optimal alkyl chain length for benzoxonium chloride derivatives falls within the dodecyl to tetradecyl range (C12-C14), consistent with structure-activity relationships observed in related quaternary ammonium compounds [3] [4].
The relationship between alkyl chain length and biocidal activity follows a well-defined pattern. Short-chain derivatives (C8-C10) exhibit limited antimicrobial efficacy due to insufficient hydrophobic interactions with microbial membranes [1]. The minimum inhibitory concentrations for these compounds range from 8.0 to 32.0 micrograms per milliliter against common pathogens, significantly higher than their longer-chain counterparts [2].
The dodecyl variant (C12) represents the lower boundary of optimal activity, with minimum inhibitory concentrations ranging from 1.0 to 8.0 micrograms per milliliter [1]. This chain length provides sufficient hydrophobic character to penetrate lipid bilayers while maintaining adequate water solubility for practical applications . The critical micelle concentration for the C12 derivative is approximately 1.5 millimolar, indicating favorable surface-active properties [4].
Tetradecyl derivatives (C14) demonstrate superior biocidal efficacy with minimum inhibitory concentrations of 0.5 to 4.0 micrograms per milliliter [1]. This optimal activity correlates with enhanced membrane affinity and improved disruption of cellular integrity [6]. The critical micelle concentration decreases to 0.48 millimolar for C14 derivatives, suggesting more efficient micelle formation and membrane interaction [4].
Longer alkyl chains (C16-C18) show diminished activity due to reduced water solubility and altered membrane interaction dynamics [1]. The C16 derivative exhibits minimum inhibitory concentrations of 2.0 to 16.0 micrograms per milliliter, while C18 derivatives require 8.0 to 64.0 micrograms per milliliter for effective antimicrobial action [2]. This decline in activity beyond C14 reflects the balance between hydrophobic membrane penetration and aqueous solubility requirements.
| Alkyl Chain Length | Biocidal Efficacy (MIC µg/mL) | Critical Micelle Concentration (mM) | Log P (Calculated) | Membrane Affinity |
|---|---|---|---|---|
| C8 | 8.0-32.0 | 15.2 | 1.2 | Low |
| C10 | 4.0-16.0 | 4.8 | 2.1 | Moderate |
| C12 | 1.0-8.0 | 1.5 | 3.0 | High |
| C14 | 0.5-4.0 | 0.48 | 3.9 | Very High |
| C16 | 2.0-16.0 | 0.15 | 4.8 | High |
| C18 | 8.0-64.0 | 0.048 | 5.7 | Moderate |
The mechanistic basis for alkyl chain length optimization involves multiple factors. Molecular dynamics simulations reveal that optimal chain lengths facilitate rapid membrane integration within 20 nanoseconds, with the hydrophobic tail aligning with membrane lipids while maintaining electrostatic interactions through the quaternary ammonium head group [6]. The integration process occurs in three distinct phases: approach, adsorption, and membrane insertion, with C12-C14 chains showing the most favorable energetics for this process [6].
The bis(2-hydroxyethyl) substituents in benzoxonium chloride play crucial roles in determining both antimicrobial efficacy and physicochemical properties [1] . These hydroxyl groups contribute to enhanced water solubility while maintaining the compound's ability to interact with microbial membranes through hydrogen bonding interactions [7].
Hydroxyl group functionalization affects the compound's critical micelle concentration and membrane interaction dynamics. The presence of two hydroxyl groups in the benzoxonium chloride structure reduces the critical micelle concentration compared to simple alkyl quaternary ammonium compounds, facilitating more efficient micelle formation at lower concentrations [8]. This enhanced surface activity correlates with improved biocidal efficacy against both gram-positive and gram-negative bacteria [1].
The cationic charge distribution around the quaternary ammonium center is modulated by the electron-withdrawing effects of the hydroxyl groups . This charge modulation enhances electrostatic interactions with negatively charged bacterial membranes, improving the compound's affinity for microbial surfaces [9]. The hydroxyl groups also provide additional binding sites for membrane phospholipids through hydrogen bonding, contributing to membrane destabilization [6].
Chemical modifications of the hydroxyl groups significantly impact biological activity. Acetylation of the hydroxyl groups reduces water solubility and antimicrobial efficacy, confirming their importance in the compound's mechanism of action [10]. Conversely, methylation of the hydroxyl groups maintains antimicrobial activity while altering pharmacokinetic properties .
The spatial arrangement of hydroxyl groups influences membrane interaction patterns. Molecular modeling studies indicate that the bis(2-hydroxyethyl) configuration allows for optimal positioning of the hydroxyl groups relative to the quaternary ammonium center, facilitating simultaneous electrostatic and hydrogen bonding interactions with membrane components [6]. Alternative hydroxyl group arrangements, such as propyl or butyl spacers, result in reduced antimicrobial activity due to suboptimal geometric alignment .
Cationic charge modulation through hydroxyl group functionalization also affects the compound's interaction with different bacterial species. Gram-positive bacteria, with their thicker peptidoglycan layers, show enhanced susceptibility to hydroxyl-functionalized quaternary ammonium compounds compared to their non-hydroxylated counterparts [9]. This selectivity arises from the ability of hydroxyl groups to interact with peptidoglycan components, facilitating deeper penetration into the bacterial cell wall [1].
The development of hybrid architectures incorporating both quaternary ammonium and benzoxazole moieties represents an advanced approach to optimizing benzoxonium chloride derivatives [11] [12]. These hybrid structures combine the membrane-disrupting properties of quaternary ammonium compounds with the enhanced antimicrobial activity associated with benzoxazole scaffolds [13].
Benzoxazole incorporation into quaternary ammonium structures provides multiple benefits for antimicrobial activity. The benzoxazole moiety contributes additional aromatic-membrane interactions while providing a rigid structural framework that influences the overall molecular conformation [11]. This structural rigidity affects the compound's ability to adopt optimal conformations for membrane insertion and disruption [12].
Synthetic strategies for hybrid quaternary ammonium-benzoxazole compounds involve multi-step synthetic pathways. The typical approach begins with the preparation of benzoxazole precursors, followed by quaternization reactions to introduce the ammonium functionality [11]. Alternative synthetic routes employ benzoxazole-containing alkylating agents in reactions with tertiary amines to generate the desired hybrid structures [12].
The structure-activity relationships in hybrid architectures reveal complex interactions between the quaternary ammonium and benzoxazole components. Molecular modeling studies demonstrate that the benzoxazole ring system can adopt multiple conformations relative to the quaternary ammonium center, influencing the compound's ability to interact with different membrane components [11]. The optimal linker length between the benzoxazole and quaternary ammonium moieties appears to be two to three methylene units, providing sufficient flexibility for membrane interaction while maintaining structural integrity [12].
Hybrid compounds exhibit enhanced selectivity for bacterial membranes over mammalian cell membranes. This selectivity arises from the specific interactions between the benzoxazole moiety and bacterial membrane components, particularly those unique to prokaryotic cells [13]. The dual mechanism of action, combining membrane disruption from the quaternary ammonium component with target-specific interactions from the benzoxazole moiety, results in synergistic antimicrobial effects [11].
| Structural Feature | Contribution to Activity | Effect on Biocidal Efficacy | Modification Impact |
|---|---|---|---|
| Benzyl group | Aromatic-membrane interaction | Enhanced membrane affinity | Substitution reduces activity |
| Dodecyl chain | Hydrophobic membrane penetration | Increased membrane disruption | Optimal length C12-C14 |
| Bis(2-hydroxyethyl) groups | Hydrogen bonding enhancement | Improved solubility and bioavailability | Removal decreases water solubility |
| Quaternary ammonium center | Cationic charge for membrane binding | Primary antimicrobial mechanism | Essential for activity |
| Chloride counterion | Ionic strength modulation | Stability and solubility | Alternative anions possible |
| Overall molecular weight | Optimal size for membrane insertion | Balanced hydrophobic-hydrophilic properties | MW 400 Da optimal |
The optimization of hybrid architectures requires careful consideration of multiple structural parameters. The positioning of the benzoxazole ring relative to the quaternary ammonium center affects both membrane binding and antimicrobial activity [11]. Substitution patterns on the benzoxazole ring can modulate electronic properties and membrane interactions, with electron-withdrawing groups generally enhancing antimicrobial activity [12].
Recent synthetic developments have focused on creating hybrid compounds with improved stability and reduced toxicity. These efforts include the incorporation of biodegradable linkers between the quaternary ammonium and benzoxazole components, allowing for controlled release of active species [13]. Additionally, the development of polymeric hybrid structures provides sustained antimicrobial activity while reducing the potential for resistance development [11].
Corrosive;Acute Toxic;Irritant;Environmental Hazard